molecular formula C17H17Br2N5OS B275806 N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No. B275806
M. Wt: 499.2 g/mol
InChI Key: FLEWNNSBGWOGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as DBT-THJ-018, is a synthetic cannabinoid that belongs to the family of indazole-based compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications and research value.

Mechanism of Action

N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine exerts its effects by binding to and activating cannabinoid receptors in the body. This leads to the activation of various downstream signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels. The exact mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is still under investigation, and further studies are needed to fully understand its pharmacology.
Biochemical and Physiological Effects:
N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been shown to have potential neuroprotective effects, with studies suggesting that it may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. One area of interest is the development of more potent and selective cannabinoid receptor agonists for use in preclinical studies. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in the treatment of various diseases, including pain, inflammation, and neurodegeneration. Additionally, further studies are needed to fully understand the pharmacology and mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine.

Synthesis Methods

N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is synthesized using a multi-step process that involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the alkylation of the intermediate with 2-chloroethylamine hydrochloride. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been widely used as a research tool in various scientific studies. It has been shown to have potent cannabinoid receptor agonist activity, with high affinity for both CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes, including pain, inflammation, and neuroprotection.

properties

Molecular Formula

C17H17Br2N5OS

Molecular Weight

499.2 g/mol

IUPAC Name

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C17H17Br2N5OS/c1-25-16-12(9-13(18)10-15(16)19)11-20-7-8-26-17-21-22-23-24(17)14-5-3-2-4-6-14/h2-6,9-10,20H,7-8,11H2,1H3

InChI Key

FLEWNNSBGWOGIC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCCSC2=NN=NN2C3=CC=CC=C3)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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